Mal-amido-PEG12-NHS ester

Antibody-Drug Conjugates (ADCs) Linker Technology In Vitro Potency

Mal-amido-PEG12-NHS ester is a heterobifunctional, non-cleavable crosslinker that combines a maleimide group for specific reaction with sulfhydryl (-SH) moieties and an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines (-NH₂). These reactive termini are separated by a discrete, 12-unit polyethylene glycol (PEG12) spacer, which imparts significant aqueous solubility, structural flexibility, and biocompatibility to the resulting conjugates.

Molecular Formula C38H63N3O19
Molecular Weight 865.9
CAS No. 326003-46-7
Cat. No. B3041575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG12-NHS ester
CAS326003-46-7
Molecular FormulaC38H63N3O19
Molecular Weight865.9
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42)
InChIKeyLWNZLSLPQXOOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amido-PEG12-NHS ester (CAS 326003-46-7): A 12-Unit PEG Heterobifunctional Linker for Precision Bioconjugation and Targeted Therapeutics


Mal-amido-PEG12-NHS ester is a heterobifunctional, non-cleavable crosslinker that combines a maleimide group for specific reaction with sulfhydryl (-SH) moieties and an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines (-NH₂). These reactive termini are separated by a discrete, 12-unit polyethylene glycol (PEG12) spacer, which imparts significant aqueous solubility, structural flexibility, and biocompatibility to the resulting conjugates . This compound is a foundational building block in the development of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where its molecular architecture directly influences the pharmacological and physicochemical properties of the final product [1].

Why Mal-amido-PEG12-NHS Ester is Not Interchangeable: Quantifiable Differences in Spacer Length, Potency, and Conjugate Behavior


While numerous maleimide-NHS ester crosslinkers exist, Mal-amido-PEG12-NHS ester offers a specific and quantifiable set of properties that are not shared by its closest analogs with shorter PEG chains or traditional non-PEG spacers. Simply substituting a linker like Mal-amido-PEG4-NHS or the non-PEG crosslinker SMCC for Mal-amido-PEG12-NHS is not chemically equivalent and will result in a different conjugate with altered biophysical and pharmacological characteristics. The length of the PEG12 spacer (approx. 53.3 Å) provides a quantifiable advantage in reducing steric hindrance and improving conjugate solubility compared to shorter spacers (e.g., PEG4 at ~25.7 Å, SMCC at 8.3 Å) [1][2]. Crucially, head-to-head functional data demonstrates that a PEG12 linker can exhibit superior potency compared to PEG4 or PEG8 in specific biological assays, a difference that can translate directly to enhanced in vivo efficacy [3]. These measurable differences underscore the need for precise, evidence-based selection during the procurement and development process.

Quantitative Differentiation Guide: Mal-amido-PEG12-NHS Ester vs. Closest Analogs in Bioconjugation and ADC Development


Superior In Vitro Potency of PEG12 Linker Compared to PEG4 and PEG8 in Conjugate Efficacy Screening

In a head-to-head in vitro screening of a panel of ADCs using a trastuzumab-maytansinoid model, the PEG12-based linker (MAL-dPEG®12-NHS ester) conferred the greatest potency to the conjugate, as indicated by the lowest readout value in the assay. The signal for the PEG12 conjugate was significantly lower than those observed for conjugates made with shorter PEG4 and PEG8 linkers, as well as a PEG16 analog [1].

Antibody-Drug Conjugates (ADCs) Linker Technology In Vitro Potency Bioconjugation

Quantifiable Extension of Spacer Arm Length to Minimize Steric Hindrance Relative to Shorter PEG and Non-PEG Crosslinkers

The 12-unit PEG spacer provides a quantifiably longer linker arm compared to common alternatives. With a length of approximately 53.3 Å, it extends the distance between conjugation sites to a far greater degree than a PEG4 linker (~25.7 Å) or the classic non-PEG crosslinker SMCC (8.3 Å) [1][2].

Protein Conjugation Spacer Arm Length Steric Hindrance Bioconjugate Architecture

Enhanced Conjugate Hydrophilicity and Reduced Aggregation Propensity Versus Non-PEG Linkers

The incorporation of a 12-unit PEG chain imparts a high degree of hydrophilicity to the linker, a property that is transferred to the final conjugate. This contrasts sharply with traditional hydrophobic crosslinkers like SMCC, which are known to induce aggregation and precipitation of protein conjugates . The PEG spacer of Mal-amido-PEG12-NHS ester is specifically noted for its ability to reduce non-specific binding and enhance solubility in aqueous media .

ADC Development Conjugate Stability Aggregation Hydrophilicity

Proven Application in Antibody-Drug Conjugate (ADC) Manufacturing at Research Scale

Mal-amido-PEG12-NHS ester (as Mal-PEG12-OSu) has been explicitly used in published protocols for the preparation and characterization of ADCs. In one study, it served as the linker to conjugate a cytotoxic payload (MMAE or SN-38) to a monoclonal antibody, achieving a Drug-to-Antibody Ratio (DAR) of 4–6, as determined by a colorimetric assay using Ellman's reagent (DTNB) .

ADC Manufacturing Bioconjugation Process Development Drug-to-Antibody Ratio (DAR)

Targeted Applications of Mal-amido-PEG12-NHS Ester Driven by Evidence-Based Differentiation


Optimizing ADC Potency and Pharmacokinetics through PEG12 Linker Selection

When developing Antibody-Drug Conjugates (ADCs), linker choice is a primary determinant of efficacy and safety. Mal-amido-PEG12-NHS ester is the preferred linker for programs where maximizing in vitro potency and improving conjugate PK are paramount. Direct comparative evidence shows that a PEG12 linker confers significantly greater potency than shorter PEG variants like PEG4 or PEG8 (as detailed in Section 3, Evidence Item 1) [1]. Furthermore, its extended spacer length (53.3 Å) and hydrophilic nature reduce aggregation, a common obstacle with non-PEG linkers that can lead to poor pharmacokinetics and immunogenicity . This linker is ideal for attaching highly potent cytotoxic payloads (e.g., maytansinoids, auristatins) to antibodies where a DAR of 4-6 is targeted .

Engineering PROTACs with Optimal Ternary Complex Formation Using a Flexible PEG12 Tether

In the design of Proteolysis-Targeting Chimeras (PROTACs), the length and composition of the linker connecting the target protein ligand and the E3 ligase ligand are critical for forming a stable, productive ternary complex [2]. Mal-amido-PEG12-NHS ester provides a long, flexible, and hydrophilic 12-unit PEG tether that is well-suited for this purpose. Its extended length (53.3 Å) is advantageous for spanning the distance between two bulky proteins, while its flexibility allows for the conformational sampling necessary to induce protein-protein interactions. The compound is specifically designated as a PEG-based PROTAC linker, and its use is supported by the broader class-level evidence for PEG linkers in this application [2]. This linker is the preferred starting point for SAR studies aimed at optimizing linker geometry and degradation efficiency.

Creating Hydrophilic and Non-Aggregating Protein Conjugates for In Vivo Studies

For applications requiring the conjugation of a protein, antibody, or peptide to another moiety (e.g., a fluorophore, drug, or surface) for in vivo use, conjugate solubility and stability are critical. Traditional hydrophobic linkers often lead to protein aggregation and precipitation, rendering the conjugate unusable . Mal-amido-PEG12-NHS ester solves this problem by introducing a discrete, hydrophilic PEG12 spacer. As detailed in Section 3, Evidence Item 3, this class of PEG linkers is explicitly designed to confer water solubility and reduce non-specific binding, resulting in a homogeneous, monomeric conjugate . This is particularly valuable for generating imaging probes, modifying therapeutic proteins, or functionalizing nanoparticles where consistent biophysical properties are required .

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